1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid . This systematic name reflects the compound’s core structure:
- Pyrrole backbone : A five-membered aromatic heterocycle containing one nitrogen atom.
- Substituents :
- A 2,5-dimethylphenyl group attached to the nitrogen atom at position 1 of the pyrrole ring.
- Methyl groups at positions 2 and 5 of the pyrrole ring.
- A carboxylic acid group (-COOH) at position 3.
The numbering of the pyrrole ring begins at the nitrogen atom, proceeding clockwise. The phenyl group’s methyl substituents are specified using the “2,5-dimethyl” prefix to denote their positions on the benzene ring.
Common Synonyms and Registry Numbers
This compound is cataloged under multiple synonyms and registry identifiers, including:
The primary PubChem Compound Identifier (CID) is 16228263 , while its molecular formula is C₁₅H₁₇NO₂ , corroborated by high-resolution mass spectrometry.
Structural Formula and Molecular Weight Analysis
The structural formula of this compound is represented by the SMILES string:CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)O)C.
Key features include:
- A pyrrole ring with methyl groups at positions 2 and 5.
- A 2,5-dimethylphenyl group (C₆H₃(CH₃)₂) bonded to the pyrrole’s nitrogen.
- A carboxylic acid group (-COOH) at position 3.
The molecular weight is 243.30 g/mol , calculated as follows:
- Carbon (C): 15 atoms × 12.01 g/mol = 180.15 g/mol
- Hydrogen (H): 17 atoms × 1.008 g/mol = 17.14 g/mol
- Nitrogen (N): 1 atom × 14.01 g/mol = 14.01 g/mol
- Oxygen (O): 2 atoms × 16.00 g/mol = 32.00 g/mol
Total : 180.15 + 17.14 + 14.01 + 32.00 = 243.30 g/mol .
The InChIKey FENKKPCJJMBWKG-UHFFFAOYSA-N uniquely encodes the compound’s structure, enabling precise database searches.
Isomeric Considerations and Stereochemical Features
The compound exhibits structural isomerism due to variable methyl group placement. Potential isomers include:
- Positional isomers : Altering the positions of methyl groups on the phenyl or pyrrole rings (e.g., 1-(3,4-dimethylphenyl) analogs).
- Functional group isomers : Substituting the carboxylic acid group with esters or amides (e.g., methyl esters).
No stereoisomers (e.g., enantiomers or diastereomers) are possible due to the absence of chiral centers or restricted rotation. The planar pyrrole and phenyl rings preclude geometric isomerism.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-10(2)14(7-9)16-11(3)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
InChI Key |
FENKKPCJJMBWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyrrole ring substituted at positions 1, 2, 3, and 5, followed by functional group manipulations to introduce the carboxylic acid moiety at position 3. The key steps usually include:
- Formation of the pyrrole ring via cyclization reactions.
- Introduction of methyl groups at positions 2 and 5.
- Attachment of the 2,5-dimethylphenyl substituent at the nitrogen atom (position 1).
- Conversion of ester intermediates to the carboxylic acid.
Hydrolysis of Pyrrole Esters to Carboxylic Acid
A well-documented preparation method involves hydrolysis of the corresponding ethyl ester of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate under alkaline conditions:
| Step | Reagents and Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Reflux ethyl ester (5.8 mmol) with 10% aqueous sodium hydroxide (20 mL) and ethanol (20 mL) for 3-4 hours | Base hydrolysis of ester to carboxylic acid | High yield (95%) |
| 2 | Cool mixture and acidify to pH 3 with 10% hydrochloric acid | Precipitation of carboxylic acid | White powder, m.p. 216–218 °C |
| 3 | Filter, wash with water, dry under vacuum | Purification | Product used without further purification |
This method is straightforward, reproducible, and yields the target compound in high purity and yield.
Cyclization Route Using Azobisisobutyronitrile and Hypophosphorous Acid
Another synthetic route involves cyclization of suitable precursors in the presence of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This method facilitates the formation of the pyrrole ring with the desired substitution pattern, including the 2,5-dimethylphenyl group at nitrogen and methyl groups at positions 2 and 5.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Precursor compound + AIBN + H₃PO₂ + Et₃N | Radical-initiated cyclization |
| 2 | Reflux in 1-propanol | Pyrrole ring formation |
| 3 | Work-up and purification | Isolation of target pyrrole carboxylic acid |
This approach is suitable for laboratory scale and can be optimized for industrial applications.
Industrial and Patent-Described Methods
Patent literature describes processes for preparing related pyrrole carboxylic acids, including this compound, focusing on:
- Use of nitrogen protecting groups during synthesis to improve selectivity.
- Reduction steps of ester intermediates to carboxylic acids.
- Optimization of reaction parameters to improve yield and purity.
These methods often involve multi-step synthesis starting from substituted anilines or pyrrole precursors, with careful control of reaction conditions to obtain the desired substitution pattern.
Analytical Data and Characterization
The synthesized compound is characterized by standard analytical techniques:
| Technique | Data |
|---|---|
| Melting Point | 216–218 °C (white powder) |
| 1H NMR (300 MHz, CDCl3) | δ 7.56–7.44 (multiplet, 3H aromatic), 7.23–7.18 (multiplet, 2H aromatic), 6.44 (doublet, J = 0.9 Hz, 1H, pyrrole H), 2.32 (singlet, 3H, methyl), 1.99 (doublet, J = 0.9 Hz, 3H, methyl) |
| Mass Spectrometry (HR-ESI) | m/z calcd for C15H17NO2 (M-H)^-: 242.1235; found: 242.1230 |
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
These data confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Base Hydrolysis of Ethyl Ester | Ethyl ester, NaOH (10%), ethanol, HCl (10%) | Reflux 3-4 h, acidify to pH 3 | ~95% | Simple, high yield, common lab method |
| Radical Cyclization | AIBN, H₃PO₂, Et₃N, 1-propanol | Reflux | Moderate to high | Suitable for ring formation with substitution |
| Patent Multi-Step Synthesis | Nitrogen protecting groups, reducing agents | Varied | Optimized for industrial scale | Allows selective substitution, scalable |
Chemical Reactions Analysis
Reactions: 4-methoxyphenylboronic acid can participate in various reactions, including
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. For example, palladium catalysts, bases, and appropriate halides are commonly used.
Major Products: The major products formed from these reactions include derivatives of 4-methoxyphenylboronic acid, such as arylboronates and arylboronic esters.
Scientific Research Applications
Chemistry: 4-methoxyphenylboronic acid serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers use it in the design of bioactive compounds and ligands for biological studies.
Industry: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which 4-methoxyphenylboronic acid exerts its effects depends on its specific application. its involvement in Suzuki–Miyaura coupling reactions highlights its role as a boron source for carbon–carbon bond formation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural differentiators are the 2,5-dimethylphenyl group and pyrrole methyl substituents . Below is a comparison with closely related analogues:
Key Observations :
- Electronic Effects: Chloro and cyano substituents (e.g., 20q, 20u) are electron-withdrawing, increasing the acidity of the carboxylic acid group compared to the target compound’s electron-donating methyl groups. This may influence solubility and enzyme binding .
Yield Variations :
- Dichlorophenyl derivatives (e.g., 20t, 20u) show higher yields (53–88%) compared to cyanophenyl analogues (72%), likely due to differences in substituent reactivity and steric demands during coupling steps .
Physicochemical and Spectral Properties
- Molecular Weight: The target compound (C₁₅H₁₇NO₂) has a higher molecular weight than chlorinated derivatives (e.g., 20u: 298.1 g/mol) due to additional methyl groups.
- Spectral Data :
Biological Activity
1-(2,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to summarize the biological activity of this specific compound based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C14H17N |
| Molecular Weight | 199.3 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 39240154 |
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit various biological activities. The specific activity of this compound has been explored in several studies.
Anticancer Activity
Pyrrole derivatives have shown significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with dimethyl substitutions in the phenyl ring exhibited enhanced activity due to better interaction with cellular targets .
Anti-inflammatory Properties
Pyrrole derivatives have also been associated with anti-inflammatory effects. The presence of carboxylic acid groups in the structure can enhance the ability of these compounds to inhibit pro-inflammatory cytokines. This mechanism is crucial in conditions like arthritis and other inflammatory diseases .
Anticonvulsant Activity
Some pyrrole compounds have been evaluated for their anticonvulsant properties. The structural features, such as the presence of dimethyl groups, contribute to their effectiveness in modulating neuronal excitability and potentially preventing seizures .
Case Studies and Research Findings
- Anticancer Activity Study : A recent study investigated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed IC50 values comparable to established chemotherapeutic agents .
- Anti-inflammatory Mechanism : Research on related pyrrole compounds revealed that they could inhibit the expression of COX enzymes and reduce prostaglandin synthesis, leading to decreased inflammation in vitro and in vivo models .
- Neuropharmacological Effects : A study assessing the anticonvulsant activity of pyrrole derivatives found that certain modifications led to significant reductions in seizure frequency in animal models, suggesting potential therapeutic applications for epilepsy management .
Q & A
Q. What are the recommended methods for synthesizing 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?
Answer: Synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted pyrrole precursors with aromatic aldehydes. For example, the Paal-Knorr synthesis can be adapted by reacting 2,5-dimethylpyrrole derivatives with 2,5-dimethylbenzaldehyde under acidic conditions .
- Step 2 : Carboxylic acid functionalization via oxidation of a methyl group using KMnO₄ or CrO₃ under controlled conditions .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (¹H/¹³C) and IR spectroscopy .
Q. How should researchers characterize the crystal structure of this compound?
Answer:
- Single-crystal X-ray diffraction is optimal for determining the molecular packing and substituent orientation. For example, monoclinic systems (e.g., space group P21/c) are common for similar pyrrole derivatives .
- Key parameters : Measure unit cell dimensions (e.g., a = 12.7408 Å, b = 7.8520 Å) and compare with density functional theory (DFT) calculations to validate bond angles and torsional strain .
Q. What solvents are suitable for solubility testing?
Answer:
- Polar aprotic solvents : DMSO and DMF are ideal due to the compound’s carboxylic acid group and aromatic substituents .
- pH-dependent solubility : Test in buffered solutions (pH 3–9) to assess ionization effects. UV-vis spectroscopy can quantify solubility limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrrole derivatives?
Answer:
- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity) across multiple cell lines or bacterial strains to isolate confounding variables .
- Structural analogs : Compare results with related compounds (e.g., 4-chlorophenyl or 4-methoxyphenyl analogs) to identify substituent-specific effects .
- Statistical validation : Apply two-way ANOVA to distinguish biological variability from experimental error .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina with protein targets (e.g., Staphylococcus aureus dihydrofolate reductase) and validate with binding free energy calculations (ΔG) .
- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability) via SwissADME or similar tools, referencing PubChem CID data for analogous structures .
Q. How do steric effects from the 2,5-dimethylphenyl group influence electrophilic substitution reactions?
Answer:
- Substituent directing : The electron-donating methyl groups activate the pyrrole ring at the 4-position but hinder reactions at the 2- and 5-positions due to steric bulk .
- Experimental validation : Perform bromination or nitration and analyze regioselectivity via LC-MS .
Methodological Challenges
Q. What strategies optimize yield in large-scale synthesis?
Answer:
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) on the phenyl ring and assess changes in bioactivity .
- Data integration : Use heatmaps to correlate substituent electronegativity with IC₅₀ values in cytotoxicity assays .
Data Interpretation
Q. How should conflicting NMR spectral data be addressed?
Answer:
Q. What analytical techniques confirm the absence of regioisomeric impurities?
Answer:
- 2D NMR : Use HSQC and HMBC to map proton-carbon correlations and identify unintended substitution patterns .
- Mass spectrometry : High-resolution ESI-MS can distinguish regioisomers by exact mass differences (e.g., Δm/z = 0.02) .
Advanced Applications
Q. Can this compound serve as a ligand in coordination chemistry?
Answer:
- Metal binding studies : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-vis titration and Job’s plot analysis. Carboxylic acid and pyrrole nitrogen are potential binding sites .
- Stability : Assess ligand-metal complex stability via cyclic voltammetry in non-aqueous solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
